2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile
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Overview
Description
2,6-Bis(trimethylsilyloxy)bicyclo[331]nonane-2,6-dicarbonitrile is a compound characterized by its unique bicyclic structure and the presence of trimethylsilyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile typically involves the reaction of bicyclo[3.3.1]nonane derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyloxy groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines .
Scientific Research Applications
2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The trimethylsilyloxy groups can enhance the compound’s stability and reactivity, facilitating its participation in various chemical reactions. The bicyclic structure provides a rigid framework that can influence the compound’s binding to biological targets and its overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-dione: This compound shares the bicyclic core but lacks the trimethylsilyloxy groups.
2,6-Dimethylbicyclo[3.3.1]nonane: Another derivative with different substituents on the bicyclic framework.
Bicyclo[3.3.1]nonane-2,6-diol: Contains hydroxyl groups instead of trimethylsilyloxy groups.
Uniqueness
2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile is unique due to the presence of trimethylsilyloxy groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound in synthetic organic chemistry and various research applications .
Properties
CAS No. |
75993-72-5 |
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Molecular Formula |
C17H30N2O2Si2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2,6-bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile |
InChI |
InChI=1S/C17H30N2O2Si2/c1-22(2,3)20-16(12-18)9-7-15-11-14(16)8-10-17(15,13-19)21-23(4,5)6/h14-15H,7-11H2,1-6H3 |
InChI Key |
KZHKLJLJVDSJTO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2CC1CCC2(C#N)O[Si](C)(C)C)C#N |
Origin of Product |
United States |
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